PI3Kα Inhibitory Potency: Tosyl vs. Methylsulfonyl Substituent – a >22-Fold Difference
In a quinoxaline-based PI3Kα inhibitor series, compound 44 bearing the 4-(4-methylphenylsulfonyl)piperazin-1-yl substituent (the tosyl motif present in the target compound) exhibited an IC50 >10 µM. In contrast, compound 42 with a 4-(methylsulfonyl)piperazin-1-yl group showed an IC50 of 0.44 µM under identical assay conditions. This >22-fold reduction in potency demonstrates that the tosyl group profoundly attenuates PI3Kα inhibition relative to the methylsulfonyl congener [1].
| Evidence Dimension | PI3Kα enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | >10 µM (compound 44; tosyl-substituted analog) |
| Comparator Or Baseline | 0.44 µM (compound 42; methylsulfonyl analog) |
| Quantified Difference | >22.7-fold lower potency for the tosyl variant |
| Conditions | In vitro PI3Kα biochemical assay; mean of ≥2 separate determinations [1] |
Why This Matters
Procurement of the tosyl (4-methylphenylsulfonyl) variant is justified when reduced PI3Kα activity is desired—e.g., for isoform-selectivity profiling or when off-target PI3Kα inhibition must be minimized.
- [1] Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. PLoS ONE 7(8): e43171, 2012. Table 4, compounds 42 and 44. View Source
